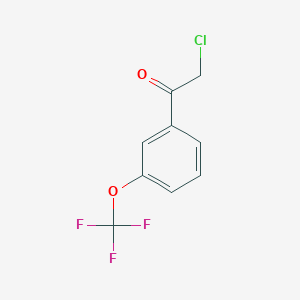
3'-(Trifluoromethoxy)phenacyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-[3-(trifluoromethoxy)phenyl]ethan-1-one is a chemical compound known for its unique structure and properties. It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a phenyl ring, making it a valuable compound in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[3-(trifluoromethoxy)phenyl]ethan-1-one typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-1-[3-(trifluoromethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the compound can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted phenyl ethanones.
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Aplicaciones Científicas De Investigación
2-chloro-1-[3-(trifluoromethoxy)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-[3-(trifluoromethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Triflumuron: A benzoylurea insecticide with a similar trifluoromethoxy group.
Novaluron: Another benzoylurea insecticide with structural similarities.
Fluorinated Phenyl Ethanones: Compounds with similar phenyl and fluorinated groups.
Uniqueness
2-chloro-1-[3-(trifluoromethoxy)phenyl]ethan-1-one is unique due to its specific combination of chloro and trifluoromethoxy groups, which impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H6ClF3O2 |
|---|---|
Peso molecular |
238.59 g/mol |
Nombre IUPAC |
2-chloro-1-[3-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H6ClF3O2/c10-5-8(14)6-2-1-3-7(4-6)15-9(11,12)13/h1-4H,5H2 |
Clave InChI |
XNDYOYPWCPVSIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13594165.png)




![3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol](/img/structure/B13594182.png)

![2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide](/img/structure/B13594189.png)




